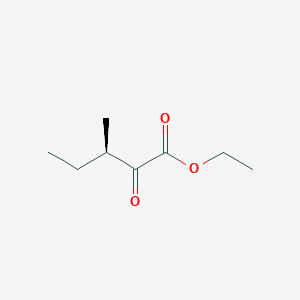
Gsu3AQ6F5V
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Gsu3AQ6F5V Ethyl 3-methyl-2-oxopentanoate , is a chemical compound with the molecular formula C8H14O3 . It is a derivative of oxopentanoic acid and is characterized by its unique structure, which includes an ethyl ester group and a ketone functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methyl-2-oxopentanoate typically involves the esterification of 3-methyl-2-oxopentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-methyl-2-oxopentanoic acid+ethanolacid catalystEthyl 3-methyl-2-oxopentanoate+water
Industrial Production Methods
In an industrial setting, the production of Ethyl 3-methyl-2-oxopentanoate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow reactors also minimizes the formation of by-products and reduces the overall reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-2-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 3-methyl-2-oxopentanoic acid.
Reduction: 3-methyl-2-hydroxypentanoate.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 3-methyl-2-oxopentanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-2-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways. The ketone and ester functional groups play a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions with enzyme active sites .
Comparison with Similar Compounds
Ethyl 3-methyl-2-oxopentanoate can be compared with other similar compounds, such as:
Methyl 3-methyl-2-oxopentanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-oxopentanoate: Lacks the methyl group at the 3-position.
Ethyl 3-methyl-3-oxopentanoate: Has an additional ketone group at the 3-position.
The uniqueness of Ethyl 3-methyl-2-oxopentanoate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
226414-40-0 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
ethyl (3R)-3-methyl-2-oxopentanoate |
InChI |
InChI=1S/C8H14O3/c1-4-6(3)7(9)8(10)11-5-2/h6H,4-5H2,1-3H3/t6-/m1/s1 |
InChI Key |
HCDYSXWWIWPQEN-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@@H](C)C(=O)C(=O)OCC |
Canonical SMILES |
CCC(C)C(=O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


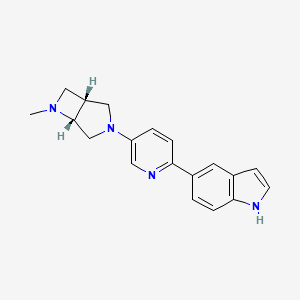
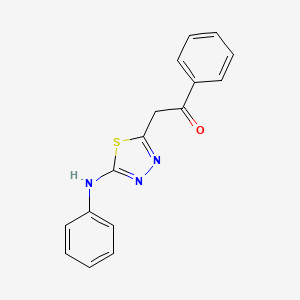

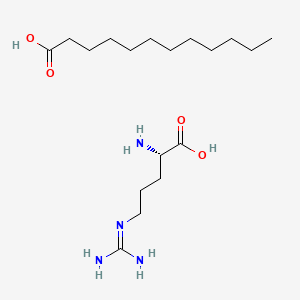
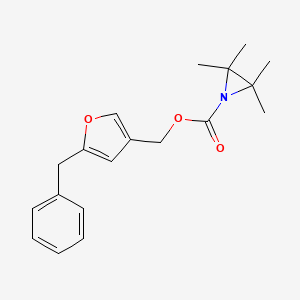
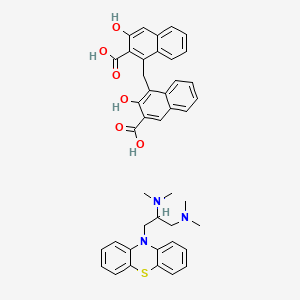

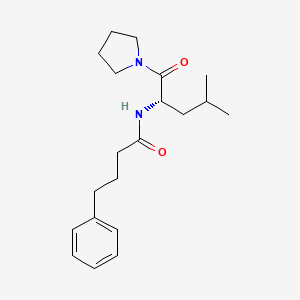
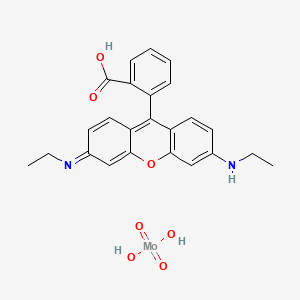
![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12725308.png)
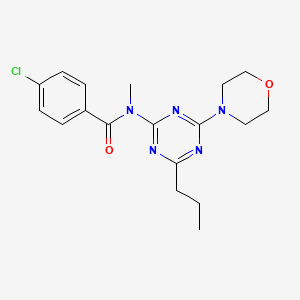

![1-(1'-benzylspiro[9H-pyrido[3,4-b]indole-1,4'-piperidine]-2-yl)-1-piperidin-1-ylethanol](/img/structure/B12725329.png)
![N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide](/img/structure/B12725334.png)
